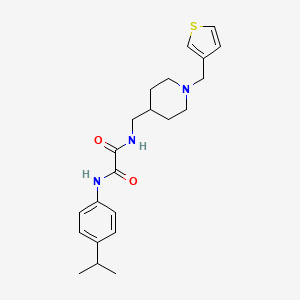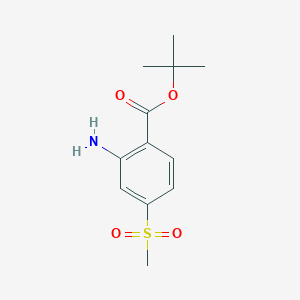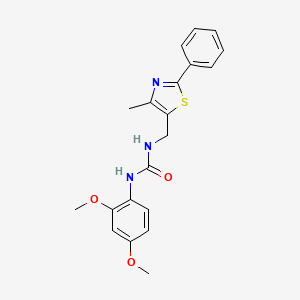![molecular formula C22H22ClN3OS B2449934 4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1211853-57-4](/img/structure/B2449934.png)
4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques, including spectroscopy and chromatography. These techniques can provide information about the reactants, products, and intermediates in a reaction, as well as the reaction conditions and mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .科学的研究の応用
Synthesis and Structural Characterization
Compounds with similar structures to the one have been synthesized and characterized to understand their molecular framework and potential applications. For instance, Kariuki et al. (2021) detailed the synthesis and structural characterization of isostructural compounds, providing insights into their crystalline structures through single-crystal diffraction, which is crucial for understanding the compound's chemical behavior and potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds containing pyrazole or related heterocyclic frameworks. For example, B'Bhatt and Sharma (2017) synthesized novel compounds with potential antibacterial and antifungal activities, highlighting the importance of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Molecular Docking and Bioactivity Studies
Research has also been conducted on the molecular docking and bioactivity studies of similar compounds, providing insights into their potential as therapeutic agents. For instance, Viji et al. (2020) performed molecular docking and quantum chemical calculations to understand the interaction of such molecules with biological targets, which is essential for drug discovery and development processes (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer and Anti-inflammatory Applications
Compounds with structural similarities have been explored for their anticancer and anti-inflammatory properties. Gomha et al. (2017) synthesized a series of thiazole and thiadiazole derivatives, evaluating their anticancer activities and suggesting a structure-activity relationship that could aid in the design of novel anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Additionally, Argentieri et al. (1994) investigated the dual cyclooxygenase/5-lipoxygenase inhibition properties of tepoxalin, demonstrating its potent anti-inflammatory activity and a favorable gastrointestinal profile, which distinguishes it from most marketed anti-inflammatory drugs (Argentieri, Ritchie, Ferro, Kirchner, Wachter, Anderson, Rosenthale, & Capetola, 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-16-11-13-18(14-12-16)28-15-5-10-21(27)24-22-19-8-4-9-20(19)25-26(22)17-6-2-1-3-7-17/h1-3,6-7,11-14H,4-5,8-10,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQRJDNZRYFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)


![1-[(1-Prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2449863.png)

![methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2449866.png)



![(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B2449873.png)
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2449874.png)